molecular formula C17H17ClFNO3S B2960315 (E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide CAS No. 1287269-21-9

(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide

Cat. No.: B2960315
CAS No.: 1287269-21-9
M. Wt: 369.84
InChI Key: CNVLHRNWTKOWBZ-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. The structure features an (E)-ethenesulfonamide core, a functional group known to interact with various biological targets, serving as a key pharmacophore in the development of enzyme inhibitors . The molecule is further substituted with a 4-chlorophenyl group and a 3-fluoro-4-methoxyphenyl group connected through a methyl-methylamine linker, motifs commonly found in compounds being investigated for their potential bioactivity . While the specific biological activity and mechanism of action for this exact molecule are not yet fully characterized or reported in the public scientific literature, its structural profile suggests it is a valuable candidate for hit-to-lead optimization programs. Potential research applications include serving as a building block in organic synthesis, a core structure for the development of targeted covalent inhibitors, or a probe for exploring protein function in signal transduction pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3S/c1-20(12-14-5-8-17(23-2)16(19)11-14)24(21,22)10-9-13-3-6-15(18)7-4-13/h3-11H,12H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVLHRNWTKOWBZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC)F)S(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC(=C(C=C1)OC)F)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈ClFNO₂S
  • Molecular Weight : 369.8 g/mol
  • Structure : The compound features a sulfonamide group, which is significant in many biological applications.

The compound acts primarily through modulation of various signaling pathways, particularly those related to angiogenesis and cell proliferation. It has been observed to interact with vascular endothelial growth factor (VEGF) receptors, which play a crucial role in the regulation of blood vessel formation and permeability.

Pharmacological Effects

  • Anti-Ischaemic Activity :
    • In studies involving animal models, the compound demonstrated significant neuroprotective effects. For instance, it was shown to prolong survival time in mice subjected to acute cerebral ischemia, indicating its potential as a therapeutic agent for stroke management .
  • Cell Proliferation :
    • The compound has been noted to promote the proliferation of certain cancer cell types while inhibiting normal fibroblast proliferation. This selective action suggests potential applications in cancer therapies .
  • Angiogenesis Regulation :
    • By modulating VEGF signaling pathways, the compound may act as a positive regulator of angiogenesis in certain contexts, while also serving as a negative regulator under different conditions, thus highlighting its dual role in vascular biology .

Study 1: Neuroprotective Effects

A study focused on the anti-ischaemic properties of the compound found that it significantly reduced mortality rates in mice subjected to induced cerebral ischemia. The results indicated that treatment with the compound led to improved survival outcomes compared to control groups .

Study 2: Cancer Cell Proliferation

In vitro studies showed that (E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide could enhance the proliferation of specific cancer cells while inhibiting normal cell growth. This differential effect positions the compound as a candidate for targeted cancer therapies .

Data Summary

Biological ActivityObservationsReferences
Anti-IschaemicProlonged survival time in mice during ischemia
Cancer Cell ProliferationPromotes growth in cancer cells; inhibits fibroblasts
Angiogenesis RegulationModulates VEGF signaling pathways

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-chlorophenyl group introduces stronger electron-withdrawing effects compared to the 4-methoxy or perfluorophenyl groups in analogs like 6d and 6ae. This may enhance electrophilic reactivity and intermolecular interactions (e.g., π-stacking) .
  • Stereochemical Consistency : All analogs retain the (E)-configuration, critical for maintaining planar geometry and optimizing ligand-receptor interactions .

Spectral Characterization

  • 1H NMR : The target compound’s spectrum would feature a singlet for the methoxy group (δ3.85), aromatic protons (δ6.7–7.5), and a trans-alkene proton (δ7.4–7.6, J = 15–16 Hz), consistent with 6ae and 6d .
  • HRMS: Expected [M+H]+ for C17H16ClFNO3S is 368.0523, differing from 6ae (perfluorophenyl, m/z 453) and 6d (m/z 308.0703) .

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